
IPSU
Descripción general
Descripción
El compuesto 2-((1H-Indol-3-il)metil)-9-(4-metoxipirimidin-2-il)-2,9-diazaspiro[5Muestra una selectividad aproximadamente seis veces mayor para el receptor de orexina-2 que para el receptor de orexina-1 . Este compuesto se utiliza principalmente en investigaciones relacionadas con trastornos del sueño y el insomnio debido a su capacidad para aumentar el sueño de movimientos oculares no rápidos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((1H-Indol-3-il)metil)-9-(4-metoxipirimidin-2-il)-2,9-diazaspiro[5Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de 2-((1H-Indol-3-il)metil)-9-(4-metoxipirimidin-2-il)-2,9-diazaspiro[5.5]undecan-1-ona sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones
2-((1H-Indol-3-il)metil)-9-(4-metoxipirimidin-2-il)-2,9-diazaspiro[5.5]undecan-1-ona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas y solventes específicos .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en los anillos indol o pirimidina .
Aplicaciones Científicas De Investigación
2-((1H-Indol-3-il)metil)-9-(4-metoxipirimidin-2-il)-2,9-diazaspiro[5.5]undecan-1-ona tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como compuesto herramienta para estudiar las interacciones del receptor de orexina y las vías de señalización.
Biología: Se investiga por sus efectos sobre la arquitectura del sueño y sus posibles aplicaciones terapéuticas en trastornos del sueño.
Medicina: Se explora como un posible tratamiento para el insomnio y otras afecciones relacionadas con el sueño.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de orexina
Mecanismo De Acción
El compuesto ejerce sus efectos uniéndose selectivamente y antagonizando al receptor de orexina-2. Esta interacción inhibe la actividad del receptor, lo que lleva a un aumento del sueño de movimientos oculares no rápidos. Los objetivos moleculares involucrados incluyen el receptor de orexina-2, y las vías afectadas son las relacionadas con la regulación del sueño y la vigilia .
Comparación Con Compuestos Similares
Compuestos similares
Suvorexant: Un antagonista dual del receptor de orexina que afecta tanto a los receptores de orexina-1 como de orexina-2.
Almorexant: Otro antagonista dual del receptor de orexina con propiedades similares a suvorexant.
Filorexant: Un antagonista selectivo del receptor de orexina-2 con efectos inductores del sueño similares
Unicidad
2-((1H-Indol-3-il)metil)-9-(4-metoxipirimidin-2-il)-2,9-diazaspiro[5.5]undecan-1-ona es único debido a su alta selectividad para el receptor de orexina-2 en comparación con el receptor de orexina-1, lo que lo convierte en una valiosa herramienta para estudiar el papel específico de la orexina-2 en la regulación del sueño .
Propiedades
IUPAC Name |
2-(1H-indol-3-ylmethyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-30-20-7-11-24-22(26-20)27-13-9-23(10-14-27)8-4-12-28(21(23)29)16-17-15-25-19-6-3-2-5-18(17)19/h2-3,5-7,11,15,25H,4,8-10,12-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMHOSYCWRRHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC3(CCCN(C3=O)CC4=CNC5=CC=CC=C54)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


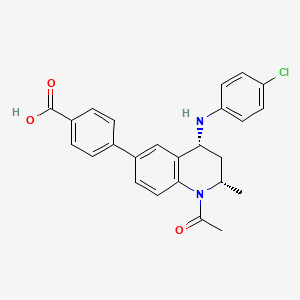
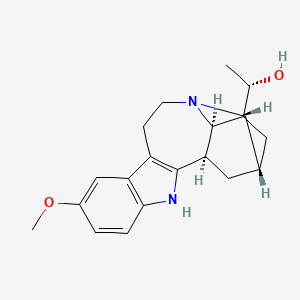

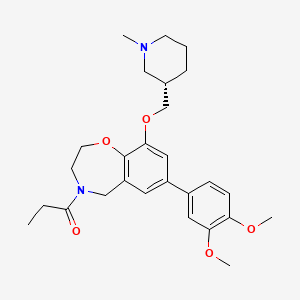
![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride](/img/structure/B608047.png)
![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methanesulfonic acid](/img/structure/B608048.png)

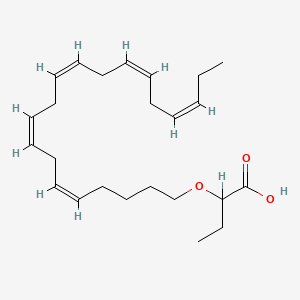
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)
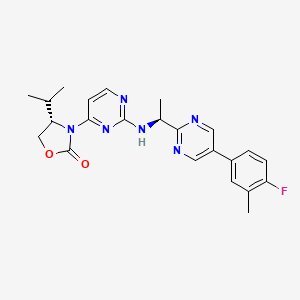

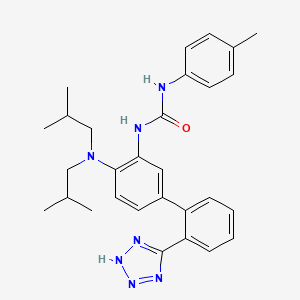

![2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B608062.png)
